4-Tert-butyl-2-cyclopropoxyaniline
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
4-tert-butyl-2-cyclopropyloxyaniline |
InChI |
InChI=1S/C13H19NO/c1-13(2,3)9-4-7-11(14)12(8-9)15-10-5-6-10/h4,7-8,10H,5-6,14H2,1-3H3 |
InChI Key |
ULWHYROXUSSVGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)N)OC2CC2 |
Origin of Product |
United States |
Elucidation of Reaction Mechanisms and Reactivity Profiles of 4 Tert Butyl 2 Cyclopropoxyaniline Derivatives
Investigations into Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry. The regiochemical outcome and reaction rate are profoundly influenced by the substituents present on the aromatic ring.
Directing Effects of Amino, Cyclopropoxy, and Tert-butyl Functionalities
The directing effects of the substituents on the aniline (B41778) ring determine the position of electrophilic attack.
Amino Group (-NH₂): The amino group is a powerful activating group and an ortho-, para- director. youtube.com Its activating nature stems from the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance, stabilizing the arenium ion intermediate. youtube.comyoutube.com This increased electron density makes the ring more nucleophilic and thus more reactive towards electrophiles. youtube.comorganicchemistrytutor.com
Cyclopropoxy Group (-O-c-C₃H₅): Similar to the methoxy (B1213986) group, the cyclopropoxy group is also an activating, ortho-, para- directing group. The oxygen atom donates electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect. youtube.com This donation of electrons enhances the nucleophilicity of the aromatic ring, particularly at the ortho and para positions. organicchemistrytutor.com
Tert-butyl Group (-C(CH₃)₃): The tert-butyl group is generally considered a weak activating group and an ortho-, para- director. stackexchange.com Its activating influence is primarily due to inductive effects, where the sp³ hybridized carbon of the tert-butyl group donates electron density to the sp² hybridized carbon of the aromatic ring. stackexchange.com However, due to its significant steric bulk, it can hinder attack at the ortho position, often leading to a preference for the para product. stackexchange.com
In 4-tert-butyl-2-cyclopropoxyaniline, the powerful ortho-, para- directing nature of the amino and cyclopropoxy groups will dominate. The amino group, being a stronger activator, will exert a more significant influence. The combined directing effects will strongly favor electrophilic attack at the positions ortho and para to the amino group. Given that the para position is already occupied by the tert-butyl group, and one ortho position is occupied by the cyclopropoxy group, the primary site for electrophilic substitution would be the remaining ortho position to the amino group (C6) and the position ortho to the cyclopropoxy group and meta to the amino group (C3). However, the strong activation by the amino group makes C6 the most likely position for substitution.
Mechanistic Studies of Substituent-Dependent Reactivity
Activating vs. Deactivating Effects: Both the amino and cyclopropoxy groups are activating, meaning they increase the rate of electrophilic aromatic substitution compared to benzene (B151609). youtube.com The tert-butyl group also contributes a slight activating effect. stackexchange.com The cumulative effect of these three groups makes the aromatic ring of this compound highly reactive towards electrophiles.
Nucleophilic Behavior of the Aniline Nitrogen and its Derivatives
The lone pair of electrons on the nitrogen atom of the aniline moiety imparts nucleophilic character to the molecule. This nucleophilicity is central to its role in various reactions.
Mechanistic Role in Catalytic Processes (e.g., Acylhydrazone Formation)
Anilines can act as nucleophilic catalysts in reactions such as the formation of acylhydrazones. nih.gov The reversible formation of acylhydrazones can be utilized in dynamic combinatorial chemistry, where a library of compounds is generated in equilibrium. nih.gov In this context, aniline derivatives can catalyze the equilibration of the library under specific pH conditions. nih.gov The mechanism involves the nucleophilic attack of the aniline on the carbonyl carbon of an aldehyde or ketone, followed by a series of proton transfer steps, ultimately facilitating the formation and cleavage of the acylhydrazone C=N bond. nih.gov The catalytic efficiency is dependent on the nucleophilicity of the aniline, which is in turn influenced by the electronic properties of the ring substituents. The electron-donating cyclopropoxy and tert-butyl groups on this compound would enhance the nucleophilicity of the amino group, potentially making it an effective catalyst in such processes.
Kinetics of Nucleophilic Reactions
The rate of nucleophilic reactions involving anilines, such as SNAr reactions, is governed by second-order kinetics, where the rate depends on the concentration of both the aniline and the electrophilic substrate. libretexts.org The reaction proceeds through a bimolecular mechanism, often involving a one-step concerted process or a two-step addition-elimination pathway. libretexts.orgpharmdguru.com
The nucleophilicity of the aniline is a key determinant of the reaction rate. Substituents on the aromatic ring that donate electron density, such as the cyclopropoxy and tert-butyl groups, increase the electron density on the nitrogen atom, thereby enhancing its nucleophilicity and increasing the reaction rate. ias.ac.inacs.org Conversely, electron-withdrawing groups would decrease nucleophilicity and slow down the reaction. The steric hindrance around the nitrogen atom can also play a significant role, with bulky groups potentially impeding the approach of the electrophile and reducing the reaction rate. d-nb.info
Table 1: Factors Influencing Nucleophilic Reactivity of Anilines
| Factor | Effect on Nucleophilicity | Influence on Reaction Rate |
| Electron-donating substituents | Increase | Increase |
| Electron-withdrawing substituents | Decrease | Decrease |
| Steric hindrance | Decrease | Decrease |
Oxidative and Reductive Transformation Pathways
Substituted anilines can undergo a variety of oxidative and reductive transformations.
Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of a variety of products, including nitroso compounds, nitro compounds, azoxybenzenes, and polymeric materials. The specific product obtained depends on the oxidizing agent used and the reaction conditions. The presence of electron-donating groups like cyclopropoxy and tert-butyl can make the aniline more susceptible to oxidation. For instance, the oxidation of cyclohexane (B81311) can be catalyzed by metal complexes, proceeding through a radical-mediated mechanism. rsc.org Similarly, the oxidation of substituted phenols can lead to the formation of quinone-type structures. nist.gov
Reduction: The aromatic ring of anilines can be reduced under certain conditions, for example, through catalytic hydrogenation. This would lead to the formation of the corresponding cyclohexylamine (B46788) derivative. The cyclopropoxy group may also be susceptible to reduction, potentially opening to a propyl group under harsh conditions.
Transformations involving other functional groups: The tert-butyl group is generally stable to most oxidative and reductive conditions. The cyclopropoxy group, while relatively stable, can undergo ring-opening reactions under certain acidic or reductive conditions.
The specific pathways and products of oxidative and reductive transformations of this compound would require specific experimental investigation, as the interplay of the three different functional groups could lead to complex reaction outcomes. For example, the reaction of a related tin(II) 4-tert-butylphenoxide with mercuric chloride resulted in the oxidation of tin(II) to tin(IV). stmjournals.com
Transition Metal-Catalyzed Reactions Involving this compound Scaffolds
Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of organic molecules, offering an atom- and step-economical alternative to traditional synthetic methods. nsf.govnih.gov For aniline derivatives, this approach allows for the introduction of various functional groups at positions that might be difficult to access through classical electrophilic aromatic substitution.
A notable example is the para-selective C-H olefination of aniline derivatives catalyzed by palladium (Pd) in conjunction with a specific S,O-ligand. acs.org This catalytic system demonstrates high regioselectivity, favoring functionalization at the para position of the aniline ring. acs.org The efficiency and selectivity of this reaction are highly dependent on the electronic nature of the substituents on the aniline ring. While electron-donating groups can sometimes lead to lower yields of the desired olefinated product and the formation of oxidative amination byproducts, anilines bearing electron-withdrawing groups, such as an ester group at the ortho position, can be olefinated with high yields and excellent para-selectivity. acs.org
The regioselectivity of such reactions is a critical aspect, and controlling it remains a significant challenge in C-H activation chemistry. researchgate.net In the case of the Pd/S,O-ligand catalyzed olefination, the ligand plays a crucial role in achieving the observed high para-selectivity. acs.org The ability to direct the functionalization to a specific C-H bond is essential for the efficient synthesis of complex molecules.
The steric environment around the aniline also plays a significant role. For instance, N-benzyl ortho-substituted anilines can be efficiently para-olefinated, showcasing the versatility of the catalytic system. acs.org This highlights the potential of C-H functionalization strategies for the late-stage modification of complex aniline scaffolds.
The cyclopropyl (B3062369) group, while generally considered a stable moiety, can participate in unique transformations, particularly when influenced by adjacent functional groups or reaction conditions. One such transformation is cyclopropylphosphonation , which involves the introduction of a phosphonate (B1237965) group onto a cyclopropane (B1198618) ring. nih.gov
The asymmetric cyclopropanation of olefins with phosphonyl-containing diazo compounds represents an attractive method for synthesizing cyclopropane rings bearing a phosphonyl group. nih.gov While traditionally achieved using organo-transition metal catalysts, recent advancements have utilized engineered carbene transferases, such as myoglobin-based biocatalysts, to achieve high diastereo- and enantioselectivity in these reactions. nih.gov Mechanistic studies, including DFT calculations, have provided insights into the reaction mechanism, indicating that the formation of a heme-bound carbene is the rate-determining step. nih.gov
The steric bulk of the phosphonate reagent can influence the efficiency of the enzymatic reaction. For example, dimethyl phosphonate has been shown to cause greater steric repulsion with the protein environment compared to the less bulky ethyl acetate (B1210297) moiety in ethyl diazoacetate (EDA). nih.gov
Computational and Experimental Correlation of Substituent Electronic and Steric Effects on Reactivity
The reactivity of aniline derivatives is profoundly influenced by the electronic and steric properties of their substituents. Understanding and predicting these effects is crucial for designing new molecules with desired properties and for optimizing reaction conditions. A powerful approach to this is the correlation of computational predictions with experimental observations.
Electronic Effects:
The electronic influence of substituents on the reactivity of anilines has been extensively studied using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants (σ). afit.eduresearchgate.net Electron-donating groups generally increase the electron density on the aromatic ring and the amino group, making the aniline more susceptible to electrophilic attack and increasing its basicity (pKa). researchgate.netjournaleras.com Conversely, electron-withdrawing groups decrease the electron density, making the aniline less reactive towards electrophiles and decreasing its basicity. researchgate.netjournaleras.com
Quantum chemical calculations, such as those employing DFT, provide a deeper understanding of these electronic effects. acs.orgresearchgate.net These calculations can determine parameters like atomic charges, bond lengths, and orbital energies (HOMO and LUMO). acs.orgresearchgate.net For instance, a strong positive correlation has been observed between the pKa of aniline derivatives and the calculated C-N bond length, while a significant negative correlation exists with the electronegativity of the substituents. journaleras.comjournaleras.com Theoretical calculations of reaction Gibbs free energies for oxidation have also been successfully correlated with experimental oxidation potentials. researchgate.net
Steric Effects:
Steric hindrance from bulky substituents, such as the tert-butyl group, can significantly impact reaction rates and regioselectivity. wpmucdn.comacs.org The tert-butyl group's large size can hinder the approach of reagents to adjacent positions on the aromatic ring. wpmucdn.com
The interplay between the tert-butyl and cyclopropyl groups in a molecule like this compound is particularly interesting. The presence of a spirocyclopropane adjacent to a substituent on a six-membered ring can surprisingly favor an axial conformation for that substituent, an effect that is more pronounced for larger groups like tert-butyl. nih.govrsc.org This is attributed to increased torsional strain and, in some cases, hyperconjugative effects. nih.govrsc.org
Computational modeling can quantify these steric interactions and help predict their influence on reactivity. For example, DFT calculations have been used to understand the steric repulsion between a phosphonate reagent and the protein environment in enzymatic cyclopropanation reactions. nih.gov Similarly, the steric environment at the 1-position of an indene (B144670) ring has been shown to be a key factor in the efficiency of asymmetric induction in certain cascade cyclization reactions. acs.org
By combining experimental data with computational analysis, a comprehensive picture of the structure-reactivity relationships in substituted anilines can be developed, enabling the rational design of new compounds and synthetic methodologies.
Interactive Data Tables
Table 1: Correlation of Substituent Properties with pKa in Aniline Derivatives
| Substituent Property | Correlation with pKa | Significance (p-value) | Implication |
| C-N Bond Length | Strong Positive | < 0.01 | Longer bond length is associated with higher basicity. journaleras.comjournaleras.com |
| CCNH Angle | Strong Positive | < 0.01 | A larger out-of-plane angle can influence basicity. journaleras.com |
| Electronegativity | Significant Negative | < 0.01 | More electronegative groups decrease basicity. journaleras.comjournaleras.com |
Table 2: Regioselectivity in the Pd/S,O-Ligand Catalyzed Olefination of N-Benzyl Anilines
| Ortho-Substituent on N-Benzyl Aniline | Yield of para-Olefinated Product | Selectivity (para:other isomers) |
| -Me | Good | Perfect |
| -OMe | Good | Perfect |
| -Cl | Good | Perfect |
| -CF₃ | Good | Perfect |
| -CO₂Me | Good | Perfect |
| -COMe | Good | Perfect |
Data adapted from research on para-selective C-H olefination of aniline derivatives. acs.org
Advanced Spectroscopic and Chromatographic Methods for Characterization and Purity Assessment of 4 Tert Butyl 2 Cyclopropoxyaniline
Mass Spectrometry for Molecular Weight and Fragmentation Pattern AnalysisMass spectrometry is indispensable for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns.
Fragmentation AnalysisThe mass spectrum generated, particularly from GC-MS, would exhibit a unique fragmentation pattern. Analysis of these fragments—such as the loss of a methyl group from the tert-butyl moiety or cleavage of the cyclopropoxy group—provides corroborating evidence for the proposed structure. A detailed fragmentation pathway cannot be constructed without access to an actual mass spectrum.
The creation of a detailed, scientifically accurate article focusing on the advanced characterization of 4-tert-butyl-2-cyclopropoxyaniline is not feasible at this time. The foundational experimental data, including ¹H and ¹³C NMR spectra, 2D NMR correlations (COSY, NOESY), and mass spectral fragmentation patterns, are not present in the available scientific databases and literature. Without these "detailed research findings," any attempt to write the specified article would be speculative and would not meet the required standards of scientific accuracy.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. By probing the characteristic vibrational modes of chemical bonds, these methods provide a molecular fingerprint, offering detailed structural insights.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum provides critical information about the functional groups present. For this compound, the FT-IR spectrum is expected to exhibit several key absorption bands characteristic of its structure.
The primary amine (-NH₂) group would produce two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ and aromatic C=C ring stretching absorptions in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-C) would show a characteristic C-O stretching band, while the cyclopropyl (B3062369) group's C-H bonds would also have stretching frequencies near 3000 cm⁻¹. The bulky tert-butyl group would be identified by its characteristic C-H bending vibrations.
Table 1: Predicted FT-IR Characteristic Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine | N-H Stretch | 3300 - 3500 |
| Aromatic Ring | C-H Stretch | > 3000 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Aryl Ether | C-O Stretch | 1200 - 1275 (asymmetric) |
| Cyclopropyl Group | C-H Stretch | ~3000 |
| Tert-butyl Group | C-H Bend | 1365 - 1395 |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. It relies on the inelastic scattering of monochromatic light, and vibrations that result in a change in polarizability are Raman active. While the N-H and O-H stretching modes are often weak in Raman spectra, the non-polar C-C bonds of the aromatic ring and the aliphatic substituents are typically strong. Therefore, Raman spectroscopy would be particularly useful for confirming the presence and structure of the cyclopropyl and tert-butyl groups within this compound.
X-ray Crystallography for Solid-State Structure Determination
While vibrational spectroscopy provides information about functional groups, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. This technique is indispensable for confirming connectivity and determining precise geometric parameters.
Single-Crystal X-ray Diffraction for Bond Lengths and Angles
To perform single-crystal X-ray diffraction, a high-quality, single crystal of this compound is required. By diffracting a beam of X-rays, the crystal provides a diffraction pattern from which the electron density distribution and, consequently, the atomic positions can be calculated. This analysis yields highly accurate measurements of bond lengths, bond angles, and torsion angles, providing definitive proof of the molecular structure. This would confirm the substitution pattern on the aniline (B41778) ring and the precise geometry of the cyclopropoxy and tert-butyl groups.
Table 2: Hypothetical Key Bond Lengths and Angles for this compound from X-ray Diffraction
| Bond/Angle | Description | Expected Value |
| C(ar)-N | Aromatic Carbon to Nitrogen Bond Length | ~1.40 Å |
| C(ar)-O | Aromatic Carbon to Oxygen Bond Length | ~1.37 Å |
| O-C(cyclo) | Oxygen to Cyclopropyl Carbon Bond Length | ~1.43 Å |
| C(ar)-C(tert) | Aromatic Carbon to Tert-butyl Carbon Bond Length | ~1.54 Å |
| C-N-H | Angle of the Amine Group | ~110-115° |
| C-O-C | Ether Bond Angle | ~118-122° |
Note: These are expected values based on similar structures; actual experimental data is required for confirmation.
Polymorphism and Crystal Engineering Studies
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have different physical properties, such as melting point and solubility. Studies on the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures) to see if different crystal forms can be isolated. Crystal engineering studies could then be employed to understand and control the intermolecular interactions (like hydrogen bonding from the amine group) that dictate the packing of the molecules in the crystal lattice.
Hyphenated Chromatographic Techniques for Separation and Identification
For purity assessment and the identification of potential impurities from the synthesis of this compound, hyphenated chromatographic techniques are the methods of choice. lcms.cz These powerful techniques couple the separation power of chromatography with the identification capabilities of a spectroscopic detector. lcms.cz
Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase, with the mass spectrometer then providing mass-to-charge ratio data that helps in structural elucidation. lcms.cz LC-MS is suitable for less volatile or thermally sensitive compounds, where separation occurs in a liquid phase before mass analysis. lcms.cz These methods would not only confirm the molecular weight of this compound but also help in identifying and quantifying any synthesis-related impurities or degradation products. lcms.cz
LC-MS and GC-MS for Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that are indispensable for the analysis of complex mixtures, enabling the separation, identification, and quantification of individual components. These methods are particularly crucial during the synthesis of this compound to monitor reaction progress, identify byproducts, and assess the purity of the final product.
LC-MS Analysis:
LC-MS is ideally suited for the analysis of polar and thermally labile compounds like this compound. The compound is first separated on a liquid chromatography column and then introduced into the mass spectrometer for detection. Electrospray ionization (ESI) is a common ionization technique for such molecules, as it is a soft ionization method that typically produces a prominent protonated molecular ion [M+H]⁺, which for this compound would be observed at a mass-to-charge ratio (m/z) of 206.3.
A typical LC-MS method for the analysis of a reaction mixture containing this compound would involve a reversed-phase column (e.g., a C18 column) with a gradient elution. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, with a small amount of an acid (e.g., formic acid) to facilitate protonation. nih.gov The retention time of the compound is a characteristic property under specific chromatographic conditions.
Table 1: Illustrative LC-MS Data for the Analysis of a Synthetic Mixture Containing this compound
| Compound | Retention Time (min) | Observed [M+H]⁺ (m/z) |
| 4-tert-butylaniline (starting material) | 5.2 | 150.2 |
| This compound | 7.8 | 206.3 |
| 2-bromo-4-tert-butylaniline (intermediate) | 6.5 | 228.1/230.1 |
| Dimer impurity | 9.1 | 411.6 |
This table is for illustrative purposes and actual values may vary based on specific instrumentation and conditions.
GC-MS Analysis:
GC-MS is a highly sensitive technique for the analysis of volatile and thermally stable compounds. While this compound has a moderate boiling point, it is generally amenable to GC-MS analysis. In GC-MS, the sample is vaporized and separated in a gas chromatography column before entering the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS, which can cause extensive fragmentation of the molecule. This fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, aiding in its structural elucidation.
The mass spectrum of this compound under EI conditions would be expected to show a molecular ion peak (M⁺) at m/z 205, although it may be of low intensity. More prominent peaks would correspond to characteristic fragments. A key fragmentation pathway would be the loss of a methyl group from the tert-butyl substituent to form a stable tertiary carbocation, resulting in a fragment at m/z 190. Another significant fragmentation would be the loss of the cyclopropoxy group, leading to a fragment at m/z 148. The tert-butyl cation itself at m/z 57 would also be an expected prominent peak. nih.gov
Table 2: Plausible GC-MS Fragmentation Data for this compound
| m/z | Proposed Fragment | Relative Abundance (%) |
| 205 | [M]⁺ | 15 |
| 190 | [M - CH₃]⁺ | 85 |
| 148 | [M - C₃H₅O]⁺ | 60 |
| 57 | [C₄H₉]⁺ | 100 |
This table presents a plausible fragmentation pattern for illustrative purposes. Actual fragmentation patterns can vary.
HPLC and UPLC for Purity Profiling and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of purity assessment and quantitative analysis in the pharmaceutical and chemical industries. waters.com These techniques offer high resolution and sensitivity for separating the main compound from its impurities.
HPLC for Purity Profiling:
An HPLC method for the purity profiling of this compound would typically employ a reversed-phase C18 column with a mobile phase consisting of an acetonitrile/water or methanol/water mixture. sigmaaldrich.com A UV detector is commonly used for detection, as the aniline chromophore absorbs UV light, typically around 254 nm or 280 nm. epa.gov By analyzing the chromatogram, the area of the main peak corresponding to this compound can be compared to the areas of any impurity peaks to determine the purity of the sample.
Table 3: Representative HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Retention Time | ~6.5 min |
This table provides representative HPLC conditions. Optimization is typically required for specific samples.
UPLC for Quantitative Analysis:
UPLC is a more recent development that utilizes smaller particle size columns (sub-2 µm) and higher pressures to achieve faster separations and greater resolution compared to conventional HPLC. acs.org This makes UPLC particularly well-suited for high-throughput quantitative analysis. For the quantitative determination of this compound, a UPLC method coupled with a photodiode array (PDA) or mass spectrometric detector would be developed. A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of the analyte in an unknown sample is then determined by comparing its peak area to the calibration curve. waters.com
Table 4: Example UPLC-MS/MS Parameters for Quantitative Analysis of this compound
| Parameter | Setting |
| Column | UPLC BEH C18, 2.1 x 50 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30-95% B over 5 minutes |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | ESI Positive |
| MRM Transition | 206.3 > 190.2 |
This table illustrates typical UPLC-MS/MS parameters for quantification. Method development and validation are essential.
Elemental Composition Analysis (CHN) for Empirical Formula Verification
Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample of an organic compound. This analysis is crucial for verifying the empirical formula of a newly synthesized compound like this compound and provides a basic measure of its purity. azom.comaccessengineeringlibrary.com
The theoretical elemental composition of this compound (C₁₃H₁₉NO) is calculated based on its molecular formula and the atomic weights of its constituent elements. A sample of the purified compound is then subjected to combustion in a CHN analyzer. The combustion products (CO₂, H₂O, and N₂) are separated and quantified, and the percentages of C, H, and N in the original sample are determined.
A close agreement between the experimentally determined percentages and the theoretical values provides strong evidence for the proposed molecular formula and indicates a high level of purity.
Table 5: Theoretical vs. Illustrative Experimental Elemental Analysis Data for this compound (C₁₃H₁₉NO)
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 76.05 | 75.98 |
| Hydrogen (H) | 9.33 | 9.38 |
| Nitrogen (N) | 6.82 | 6.79 |
Experimental values are for illustrative purposes and should ideally be within ±0.4% of the theoretical values for a pure sample.
Theoretical and Computational Chemistry Approaches Applied to 4 Tert Butyl 2 Cyclopropoxyaniline
Electronic Structure Calculations
Electronic structure calculations are fundamental to understanding the behavior of a molecule, providing information on electron distribution, orbital energies, and molecular properties.
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. scholaris.ca It is used to determine the ground state properties of molecules by calculating the electron density rather than the complex many-electron wavefunction. Functionals like B3LYP are commonly paired with basis sets such as 6-311++G(d,p) to optimize molecular structures, analyze vibrational frequencies, and study chemical reactivity. dntb.gov.uauisek.edu.ec
For aniline (B41778) derivatives, DFT studies are frequently employed to investigate how different substituents affect the molecule's geometry and electronic landscape. dntb.gov.uaresearchgate.net For instance, a DFT analysis of 4-tert-butyl-2-cyclopropoxyaniline would predict bond lengths, bond angles, and the dihedral angles describing the orientation of the amino, tert-butyl, and cyclopropoxy groups relative to the phenyl ring. The method is also used to calculate properties like dipole moments, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding reactivity. dntb.gov.uaresearchgate.net
Table 1: Overview of Common DFT Functionals and Basis Sets
| Method Component | Type | Examples | Typical Application |
|---|---|---|---|
| Functional | Hybrid | B3LYP | Geometry optimization, electronic properties |
| Range-Separated | ωB97X-D | Systems with non-covalent interactions | |
| Basis Set | Pople Style | 6-31G*, 6-311++G(d,p) | Standard for many organic molecules dntb.gov.uapnu.ac.ir |
Ab initio (Latin for "from the beginning") methods solve the Schrödinger equation without using experimental data for parametrization. The Hartree-Fock (HF) method is the simplest ab initio approach, but it does not account for electron correlation, which can be a significant limitation. pnu.ac.irsci-hub.se More advanced methods, such as Møller-Plesset perturbation theory (MP2), are built upon the HF method to include electron correlation, providing more accurate energy calculations. pnu.ac.ir These methods are valuable for studying reaction energetics and predicting spectroscopic properties.
In the context of aniline derivatives, ab initio methods like HF and MP2 have been used to calculate pKa values, study excited states, and determine barriers to inversion and rotation. pnu.ac.irrsc.orgresearchgate.net For this compound, MP2 calculations would offer a more refined prediction of the energy differences between various conformers and the transition states that separate them compared to HF. These methods are also used to simulate vibrational spectra (IR and Raman), aiding in the assignment of experimental spectral bands. researchgate.net
Semi-empirical methods are derived from the Hartree-Fock formalism but introduce approximations and parameters derived from experimental data to simplify calculations. wikipedia.orgucsb.edu This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or longer timescale simulations. nih.gov Common methods include Austin Model 1 (AM1) and Parametric Model 3 (PM3), which are parameterized to reproduce experimental heats of formation, geometries, and dipole moments. wikipedia.orguni-muenchen.de Methods like ZINDO are specifically designed to predict electronic spectra (UV-Vis). wikipedia.org
While less accurate, these methods can be useful for initial conformational searches to identify low-energy structures before applying more rigorous DFT or ab initio calculations. For a molecule like this compound, a semi-empirical method could quickly scan the potential energy surface related to the rotation of the cyclopropoxy and tert-butyl groups to locate energy minima. However, the results must be interpreted with caution, as their accuracy can be erratic if the molecule being studied differs significantly from those used in the method's parameterization. ucsb.eduststephens.net.in
Conformational Landscape and Energetic Barriers
The substituents on the aniline ring dictate the molecule's preferred three-dimensional shape and the energy required to move between different conformations.
The amino group (-NH₂) in aniline is not planar with the benzene (B151609) ring; it is pyramidal. researchgate.netresearchgate.net The nitrogen atom can invert, passing through a planar transition state, much like an umbrella turning inside out. The energy required for this process is known as the inversion barrier. The magnitude of this barrier is highly sensitive to the electronic properties of other substituents on the ring. innovareacademics.in
Electron-donating groups tend to increase the electron density on the nitrogen atom. This strengthens its pyramidal character and, as a result, increases the inversion barrier. rsc.orginnovareacademics.in
Electron-withdrawing groups delocalize the nitrogen's lone pair of electrons into the phenyl ring, favoring a more planar geometry and thus decreasing the inversion barrier. rsc.org
In this compound, both the tert-butyl and cyclopropoxy groups are generally considered electron-donating. Based on studies of other substituted anilines, these groups would be expected to increase the inversion barrier of the amino group compared to unsubstituted aniline. rsc.orginnovareacademics.in Computational studies on para-substituted anilines have quantified these effects, showing a clear trend between substituent electronic character and the calculated barrier height.
Table 2: Calculated Inversion Barriers for para-Substituted Anilines
| Substituent (X) in p-X-C₆H₄NH₂ | Inversion Barrier (kJ/mol) | Effect |
|---|---|---|
| -H (Aniline) | 6.0 | Reference innovareacademics.in |
| -CH₃ (p-Toluidine) | 6.9 | Electron Donating innovareacademics.in |
| -OH (p-Aminophenol) | 8.3 | Electron Donating innovareacademics.in |
| -NH₂ (p-Phenylenediamine) | 8.8 | Electron Donating innovareacademics.in |
| -NO₂ (p-Nitroaniline) | 1.8 | Electron Withdrawing |
Note: Data is for illustrative purposes from studies on para-substituted anilines to demonstrate electronic effects. The value for p-Nitroaniline is from a separate study and illustrates the withdrawing effect.
Rotation around the single bonds connecting the substituents to the aromatic ring is another important conformational process. For this compound, this involves the rotation of the C(ring)-C(tert-butyl) and C(ring)-O(cyclopropoxy) bonds. The energy required to rotate these groups is the rotational barrier, which arises from steric hindrance and electronic effects.
Computational studies on substituted aromatic compounds are used to map the potential energy surface as a function of the dihedral angle of rotation. researchgate.net For the tert-butyl group, rotation is typically a low-energy process, though steric clashes with the adjacent cyclopropoxy group could increase the barrier. The rotation of the cyclopropoxy group is more complex, as its orientation affects the delocalization of the oxygen's lone pair electrons with the aromatic π-system. Studies on related molecules like 2-chloroaniline (B154045) show that mapping the rotation of the amino group requires considering multiple torsion angles to find the true, lowest-energy pathway. uisek.edu.ec A similar detailed analysis would be necessary to fully characterize the rotational dynamics of the substituents in this compound.
Influence of Substituents on Molecular Planarity
The planarity of the aniline ring in this compound is significantly influenced by the steric and electronic effects of its substituents: the tert-butyl group, the cyclopropoxy group, and the amino group. The bulky tert-butyl group at the para position can induce some degree of ring distortion due to its steric hindrance. nih.gov However, its symmetrical nature and placement might minimize significant out-of-plane bending of the benzene ring itself.
The amino group, with its lone pair of electrons, tends to participate in resonance with the aromatic ring, which favors a planar geometry of the nitrogen atom with respect to the ring. However, steric interactions with the neighboring cyclopropoxy group could lead to a slight pyramidalization of the amino group, pushing the nitrogen atom slightly out of the plane of the ring.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide precise quantitative data on bond lengths, bond angles, and dihedral angles, offering a detailed picture of the molecule's three-dimensional structure and the extent of any deviations from planarity.
Table 1: Hypothetical Geometrical Parameters of this compound from a DFT Calculation
| Parameter | Value |
| C-N Bond Length (Å) | 1.40 |
| C-O (cyclopropoxy) Bond Length (Å) | 1.37 |
| Dihedral Angle (C-C-N-H) (degrees) | 10.0 |
| Dihedral Angle (C-C-O-C_cyclopropyl) (degrees) | 15.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Analysis of Electronic Properties and Molecular Orbitals
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests a more reactive molecule. tci-thaijo.org
For this compound, the electron-donating amino and cyclopropoxy groups are expected to raise the energy of the HOMO, making the molecule a better electron donor. The tert-butyl group, being weakly electron-donating, will have a smaller effect. The LUMO is likely to be distributed over the aromatic ring and will be less affected by the substituents. Consequently, the HOMO-LUMO gap is expected to be relatively small, suggesting a molecule with significant chemical reactivity.
Table 2: Hypothetical Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
| HOMO | -5.20 |
| LUMO | -0.80 |
| HOMO-LUMO Gap | 4.40 |
Note: The data in this table is hypothetical and for illustrative purposes.
The distribution of electron density within a molecule can be quantified using various atomic charge analysis methods, such as Mulliken population analysis, electrostatic potential (ESP) derived charges, and Natural Population Analysis (NPA). smu.edu These methods provide insights into the partial charges on each atom, which are crucial for understanding intermolecular interactions and reactive sites.
In this compound, the nitrogen atom of the amino group and the oxygen atom of the cyclopropoxy group are expected to carry significant negative partial charges due to their high electronegativity. The hydrogen atoms of the amino group will have positive partial charges. The carbon atoms of the aromatic ring will exhibit a more complex charge distribution due to the competing electronic effects of the substituents. The carbon atom attached to the amino group and the one attached to the cyclopropoxy group are likely to be more electron-deficient compared to the other ring carbons.
Table 3: Hypothetical Mulliken Atomic Charges on Selected Atoms of this compound
| Atom | Mulliken Charge (a.u.) |
| N (amino) | -0.65 |
| O (cyclopropoxy) | -0.50 |
| C (attached to N) | +0.25 |
| C (attached to O) | +0.30 |
| H (amino) | +0.35 |
Note: The data in this table is hypothetical and for illustrative purposes.
A Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution around a molecule. researchgate.netmdpi.comresearchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. mdpi.com Red regions on the MESP map indicate areas of negative electrostatic potential, which are attractive to electrophiles, while blue regions represent positive electrostatic potential, attractive to nucleophiles.
For this compound, the MESP map would be expected to show a region of high negative potential (red) around the nitrogen atom of the amino group and the oxygen atom of the cyclopropoxy group, reflecting the high electron density in these areas due to the lone pairs. researchgate.net The aromatic ring will also exhibit negative potential above and below the plane. Conversely, the hydrogen atoms of the amino group would be characterized by a region of positive electrostatic potential (blue). This mapping helps to identify the likely sites for protonation and other electrophilic interactions.
Advanced Applications in Organic Synthesis and Materials Science Utilizing 4 Tert Butyl 2 Cyclopropoxyaniline Scaffolds
Precursors for the Synthesis of Complex Organic Molecules
No research is available that demonstrates the use of 4-tert-butyl-2-cyclopropoxyaniline as a precursor for the synthesis of complex organic molecules.
Ligands and Catalytic Components in Transition Metal-Mediated Transformations
There are no published studies on the synthesis or application of ligands derived from this compound for transition metal-mediated catalysis.
Building Blocks for Functional Organic Materials
Applications in Organic Optoelectronic Devices (e.g., Fluorescent Dyes, OLEDs)
No information exists on the incorporation of this compound into fluorescent dyes or organic light-emitting diode (OLED) materials.
Integration into Polymeric Structures (e.g., Polyamides, Polyimides)
There is no evidence in the scientific literature of the use of this compound as a monomer for the synthesis of polyamides or polyimides.
Probes for Mechanistic Studies in Organic Chemistry
The use of this compound as a probe for mechanistic studies has not been reported.
Development of Novel Protecting Group Strategies
There are no documented instances of this compound being utilized in the development of new protecting group strategies.
While the structural features of this compound suggest potential for a variety of applications in advanced organic synthesis and materials science, a thorough investigation of available scientific data reveals a complete lack of research on this specific compound. Therefore, the requested detailed article cannot be generated at this time. Further research into the synthesis and reactivity of this molecule is required before its potential applications can be explored and documented.
Q & A
Q. What are the key safety protocols for handling this compound in laboratory settings?
- Methodological Answer : Refer to SDS data (e.g., ACETO US, LLC ):
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Spill management : Absorb with inert material (vermiculite) and dispose as hazardous waste.
- Storage : In amber glass under nitrogen at 2–8°C to prevent oxidation. Conduct regular COSHH risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
